Lipophilicity (LogP) Contrast: Hydrochloride Salt vs. N-Ethyl Analog
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride (CAS 610309-67-6) exhibits significantly lower lipophilicity (LogP = -0.102) compared to its closest non-hydroxylated analog, (Cyclopropylmethyl)(ethyl)amine Hydrochloride (CAS 405879-10-9) (LogP = 0.98) . This difference of >1 log unit indicates that the target compound is substantially more hydrophilic, which directly impacts its solubility in aqueous buffers and its behavior in reversed-phase chromatographic purifications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.102 |
| Comparator Or Baseline | (Cyclopropylmethyl)(ethyl)amine Hydrochloride, LogP = 0.98 |
| Quantified Difference | ΔLogP ≈ -1.08 |
| Conditions | Calculated LogP values as reported by commercial vendors |
Why This Matters
This large difference in lipophilicity is critical for method development; the target compound will elute much earlier on a C18 column and will be more soluble in polar solvents, impacting formulation and extraction protocols.
